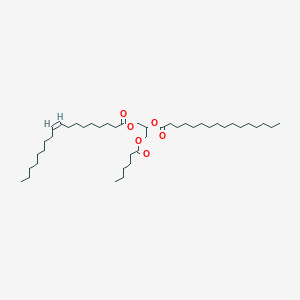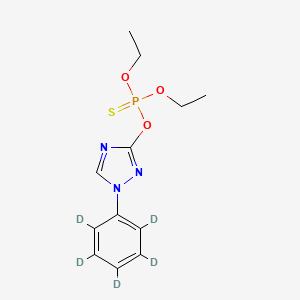
1-Oleoyl-2-palmitoyl-3-caproyl-rac-glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oleoyl-2-palmitoyl-3-caproyl-rac-glycerol is a triacylglycerol molecule composed of oleic acid, palmitic acid, and caproic acid esterified to a glycerol backbone. This compound is a type of structured lipid, which means its fatty acids are arranged in a specific manner to achieve desired functional properties. Structured lipids like this compound are often used in nutritional and pharmaceutical applications due to their unique metabolic and functional characteristics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Oleoyl-2-palmitoyl-3-caproyl-rac-glycerol can be synthesized through enzymatic or chemical methods. One common approach involves the use of immobilized lipase enzymes to catalyze the esterification of glycerol with the respective fatty acids. The reaction conditions typically include a controlled temperature range (30-50°C) and a specific molar ratio of glycerol to fatty acids to optimize yield and selectivity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale enzymatic processes using bioreactors. The use of immobilized lipase allows for continuous production and easy separation of the enzyme from the product. The process may also include purification steps such as molecular distillation to achieve the desired purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Oleoyl-2-palmitoyl-3-caproyl-rac-glycerol can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the unsaturated oleic acid moiety, leading to the formation of hydroperoxides and other oxidation products.
Hydrolysis: The ester bonds in the triacylglycerol can be hydrolyzed by lipases or chemical catalysts, resulting in the release of free fatty acids and glycerol.
Transesterification: This reaction involves the exchange of fatty acid moieties between different triacylglycerol molecules or between triacylglycerols and free fatty acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides. The reaction conditions may involve elevated temperatures and the presence of catalysts such as transition metals.
Hydrolysis: Acidic or basic conditions can be used, with common reagents including hydrochloric acid, sodium hydroxide, and lipase enzymes.
Transesterification: Catalysts such as sodium methoxide or lipase enzymes are used, with reaction conditions typically involving moderate temperatures and the presence of an alcohol (e.g., methanol) as a reactant.
Major Products:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids (oleic acid, palmitic acid, caproic acid) and glycerol.
Transesterification: New triacylglycerol molecules with different fatty acid compositions.
Applications De Recherche Scientifique
1-Oleoyl-2-palmitoyl-3-caproyl-rac-glycerol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid oxidation, hydrolysis, and transesterification reactions.
Biology: The compound is studied for its effects on cellular metabolism and membrane structure.
Medicine: Research explores its potential as a structured lipid for parenteral nutrition and its role in modulating lipid metabolism and inflammation.
Industry: It is used in the formulation of functional foods, dietary supplements, and pharmaceuticals due to its unique nutritional and functional properties
Mécanisme D'action
The mechanism of action of 1-Oleoyl-2-palmitoyl-3-caproyl-rac-glycerol involves its metabolism and incorporation into cellular structures:
Comparaison Avec Des Composés Similaires
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol: Contains linoleic acid instead of caproic acid.
1-Palmitoyl-2-oleoyl-3-arachidonoyl-rac-glycerol: Contains arachidonic acid instead of caproic acid.
1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-glycerol: A phospholipid with a similar fatty acid composition
Uniqueness: 1-Oleoyl-2-palmitoyl-3-caproyl-rac-glycerol is unique due to the presence of caproic acid, which imparts distinct metabolic and functional properties. The shorter chain length of caproic acid compared to other fatty acids like linoleic or arachidonic acid affects the compound’s solubility, digestibility, and bioavailability, making it suitable for specific nutritional and pharmaceutical applications .
Propriétés
Formule moléculaire |
C43H80O6 |
|---|---|
Poids moléculaire |
693.1 g/mol |
Nom IUPAC |
(2-hexadecanoyloxy-3-hexanoyloxypropyl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C43H80O6/c1-4-7-10-12-14-16-18-20-21-23-24-26-28-30-33-36-42(45)48-39-40(38-47-41(44)35-32-9-6-3)49-43(46)37-34-31-29-27-25-22-19-17-15-13-11-8-5-2/h20-21,40H,4-19,22-39H2,1-3H3/b21-20- |
Clé InChI |
YMZSPTXFJNENOH-MRCUWXFGSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCC)COC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCC)COC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N'-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide](/img/structure/B13436759.png)



![3-(Benzo[D][1,3]dioxol-5-YL)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13436792.png)
![3-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13436798.png)
![(2S,3S,4aR,6R,8R,8aS)-8-[[(2E)-3-[4-(Acetyloxy)-3-methoxyphenyl]-1-oxo-2-propen-1-yl]oxy]octahydro-6-hydroxy-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6-carboxylic Acid Methyl Ester](/img/structure/B13436799.png)
![(2S)-2-[(2-ethoxyphenoxy)methyl]oxirane](/img/structure/B13436807.png)
![(3R,5S,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13436808.png)
![7-Amino-1-[4-hydroxy-3-(hydroxymethyl)butyl]-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione](/img/structure/B13436809.png)
